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Compound of Interest

Compound Name: Almorexant hydrochloride

Cat. No.: B1665708 Get Quote

Almorexant hydrochloride (ACT-078573), a pioneering dual orexin receptor antagonist

(DORA), marked a significant milestone in sleep medicine by targeting the orexin neuropeptide

system, a key regulator of wakefulness. Developed by the Swiss pharmaceutical company

Actelion, in collaboration with GlaxoSmithKline (GSK), Almorexant was the first compound in its

class to be investigated for the treatment of primary insomnia.[1][2][3] Although its development

was ultimately discontinued in Phase III clinical trials due to safety concerns, the journey of

Almorexant has provided invaluable insights into the therapeutic potential of orexin antagonism

and paved the way for a new class of insomnia treatments.[4][5]

This technical guide provides an in-depth overview of the discovery, history, mechanism of

action, and key experimental findings related to Almorexant hydrochloride, intended for

researchers, scientists, and drug development professionals.

Discovery and Rationale
The discovery of the orexin system in the late 1990s, with its central role in promoting and

maintaining wakefulness, presented a novel therapeutic target for sleep disorders.[1] The

hypothesis was that by blocking the activity of orexin neuropeptides (orexin-A and orexin-B) at

their receptors, OX1R and OX2R, a state of sleep could be induced. This approach was

fundamentally different from existing hypnotics, which primarily targeted the GABAergic

system. Almorexant emerged from a drug discovery program aimed at identifying potent and

selective antagonists for both orexin receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1665708?utm_src=pdf-interest
https://www.benchchem.com/product/b1665708?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904254/
https://www.researchgate.net/figure/Orexins-orexin-receptors-and-the-underlying-signal-transduction-pathways-The-actions-of_fig1_234089356
https://pubmed.ncbi.nlm.nih.gov/23770377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010641/
https://www.researchgate.net/figure/Orexin-receptor-system-mediated-signaling-The-binding-of-orexin-A-and-orexin-B-to-orexin_fig1_338321901
https://www.benchchem.com/product/b1665708?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904254/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Almorexant is a competitive antagonist of both the orexin 1 (OX1) and orexin 2 (OX2)

receptors.[5] By binding to these receptors in the brain, it prevents the endogenous orexin

neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is

believed to dampen the activity of key wake-promoting centers in the brain, thereby facilitating

the transition to and maintenance of sleep.[1] The dual antagonism of both OX1 and OX2

receptors was thought to be crucial for achieving robust sleep-promoting efficacy.

Preclinical Development
In Vitro Characterization
The affinity and functional antagonism of Almorexant at orexin receptors were characterized

through a series of in vitro assays.

Table 1: In Vitro Affinity and Potency of Almorexant Hydrochloride

Parameter OX1 Receptor OX2 Receptor Reference

Binding Affinity (Kd,

nM)
1.3 0.17 [6]

Functional

Antagonism (IC50,

nM)

6.6 3.4 [7]

Functional

Antagonism (IC50,

nM) - Orexin-A

induced Ca2+

mobilization (rat)

16 15 [7]

Functional

Antagonism (IC50,

nM) - Orexin-A

induced Ca2+

mobilization (human)

13 8 [7]
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In Vivo Studies in Animal Models
Preclinical studies in various animal models, including rats and mice, demonstrated the sleep-

promoting effects of Almorexant.

Table 2: Summary of Key In Vivo Preclinical Findings for Almorexant

Species Dose Key Findings Reference

Rat 300 mg/kg, p.o.

Decreased alertness

and increased both

non-REM and REM

sleep.

[7]

Mouse (C57BL/6)
25, 100, 300 mg/kg,

p.o.

Dose-dependent

reduction in time

spent awake and

increase in NREM and

REM sleep.

[6][8]

These studies confirmed that Almorexant could effectively cross the blood-brain barrier and

induce a sleep state that resembled natural sleep architecture.

Clinical Development
Almorexant progressed through a comprehensive clinical trial program to evaluate its efficacy,

safety, and pharmacokinetic profile in humans.

Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients revealed that Almorexant is rapidly

absorbed with a relatively long terminal half-life.

Table 3: Pharmacokinetic Parameters of Almorexant in Humans
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Population Dose
Tmax
(median, h)

t1/2 (h) Key Notes Reference

Healthy

Elderly

100, 200, 400

mg (single

dose)

1.5 32

Rapid

disposition

with a

distribution

half-life of 1.6

hours.

[9]

Healthy

Subjects

100, 200,

400, 1000 mg

(multiple

doses)

- -

Minimal

accumulation

with repeated

dosing.

[8]

Healthy

Japanese

and

Caucasian

Males

200 mg

(single dose)
~1.0 -

Similar

pharmacokin

etic profiles

between

ethnic

groups.

[10]

Subjects with

Hepatic

Impairment

100 mg

(single dose)
- -

Almorexant

exposure

increased

with the

severity of

hepatic

impairment.

[10]

Clinical Efficacy
Multiple clinical trials demonstrated the efficacy of Almorexant in treating primary insomnia.

Table 4: Summary of Almorexant Phase II and Phase III Clinical Trial Efficacy Results in

Primary Insomnia
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Trial Phase Dose
Primary
Endpoint(s)

Key Results Reference

Phase II (Proof-

of-Concept)
100-400 mg

Sleep Efficiency

(SE)

Significant, dose-

dependent

improvements in

SE. At 400 mg,

mean treatment

effect of 14.4%

vs. placebo

(p<0.001).

Improvements in

LPS and WASO.

[1][11]

Phase III

(RESTORA 1)
100 mg, 200 mg

Wake After Sleep

Onset (WASO)

and Latency to

Persistent Sleep

(LPS)

At 200 mg,

significant

decrease in

objective WASO

vs. placebo at

the start (-26.8

min, p<0.0001)

and end (-19.5

min, p<0.0001)

of treatment.

Significant

increase in Total

Sleep Time

(TST).

[1][12][13]

Discontinuation of Development
Despite promising efficacy data, the clinical development of Almorexant was discontinued in

January 2011.[4] The decision was based on a review of data from ongoing long-term Phase III

studies which revealed undesirable side effects, including concerns over the hepatic safety

profile with observations of transient increases in liver enzymes.[5]

Experimental Protocols
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Radioligand Binding Assay for Orexin Receptors
Objective: To determine the binding affinity of Almorexant for the human OX1 and OX2

receptors.

Methodology:

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing either the human OX1 or OX2 receptor are prepared.

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, is used.

Radioligand: A radiolabeled orexin receptor antagonist, such as [³H]-Almorexant or another

suitable ligand, is used at a concentration near its Kd.

Competition Binding: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of increasing concentrations of unlabeled Almorexant.

Incubation: The reaction is incubated at room temperature for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters (e.g., GF/C).

Detection: The radioactivity retained on the filters is quantified using liquid scintillation

counting.

Data Analysis: The concentration of Almorexant that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity

(Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of Almorexant at orexin receptors.

Methodology:
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Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a

G-protein alpha subunit (e.g., Gαq) are cultured in appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and

allowed to adhere overnight.

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

Compound Addition: The dye-containing buffer is removed, and buffer containing various

concentrations of Almorexant or vehicle is added to the wells and incubated for a short

period.

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or

FlexStation), and a baseline fluorescence reading is taken. An orexin agonist (e.g., orexin-A)

is then added to all wells to stimulate the receptors.

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored

by measuring the fluorescence intensity over time.

Data Analysis: The peak fluorescence response is measured, and the IC₅₀ value for

Almorexant's inhibition of the agonist-induced calcium mobilization is determined using a

sigmoidal dose-response curve.

In Vivo Sleep and Wakefulness Assessment in Rodents
Objective: To evaluate the effect of Almorexant on sleep-wake architecture in rats or mice.

Methodology:

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

Surgical Implantation: Animals are surgically implanted with electrodes for

electroencephalography (EEG) and electromyography (EMG) recording to monitor brain

activity and muscle tone, respectively.
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Acclimatization: Following a recovery period, animals are habituated to the recording

chambers and tethered recording cables.

Drug Administration: Almorexant or vehicle is administered orally (p.o.) at the beginning of

the animals' active phase (dark period).

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined

period (e.g., 6-24 hours) post-dosing.

Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into distinct

vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye

movement (REM) sleep, based on the characteristic EEG and EMG patterns.

Data Analysis: The total time spent in each vigilance state, the latency to sleep onset, and

the number and duration of sleep/wake bouts are calculated and compared between the

Almorexant-treated and vehicle-treated groups.
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Caption: Orexin Signaling Pathway and Mechanism of Almorexant Action.
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Caption: Almorexant Drug Discovery and Development Workflow.
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Conclusion
Almorexant hydrochloride was a trailblazer in the field of sleep therapeutics, validating the

orexin system as a viable target for the treatment of insomnia. Although its journey was cut

short due to safety concerns, the extensive preclinical and clinical research conducted on

Almorexant laid a critical foundation for the subsequent development and approval of other

dual orexin receptor antagonists. The story of Almorexant serves as a compelling case study in

modern drug discovery, highlighting both the promise of novel biological targets and the

rigorous safety standards that govern the development of new medicines. The insights gained

from the Almorexant program continue to inform the ongoing research and development of

sleep-related therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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